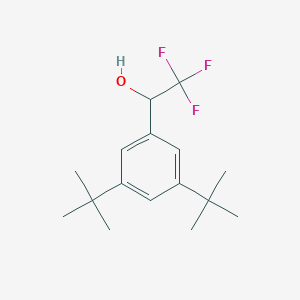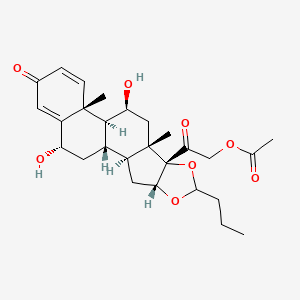
3-Hydroxy Niclosamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Niclosamide, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide, is a metabolite of Niclosamide. Niclosamide is an anthelmintic drug primarily used to treat tapeworm infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Niclosamide typically involves the hydroxylation of Niclosamide. This process can be carried out using cytochrome P450 enzymes, particularly CYP1A2, in the presence of NADPH-supplemented human liver microsomes . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms or isolated enzymes. These methods aim to achieve high yield and purity while minimizing environmental impact. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-Hydroxy Niclosamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy Niclosamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-Hydroxy Niclosamide involves its interaction with various molecular targets and pathways:
類似化合物との比較
Niclosamide: The parent compound, primarily used as an anthelmintic.
Nitazoxanide: A thiazolide compound with broad-spectrum antiviral and antiparasitic activity.
Tizoxanide: The active metabolite of Nitazoxanide, sharing similar properties.
Uniqueness of 3-Hydroxy Niclosamide: this compound is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
特性
分子式 |
C13H8Cl2N2O5 |
|---|---|
分子量 |
343.12 g/mol |
IUPAC名 |
5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O5/c14-6-3-8(12(19)11(18)4-6)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,18-19H,(H,16,20) |
InChIキー |
CFBQBYWTAGJVFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)

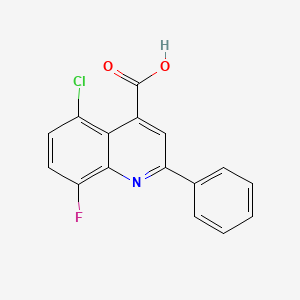
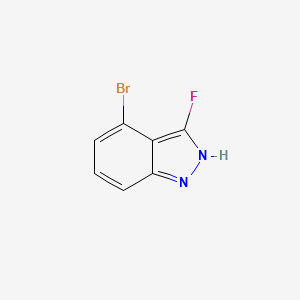
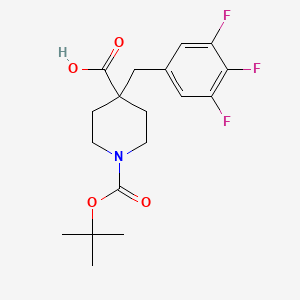
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
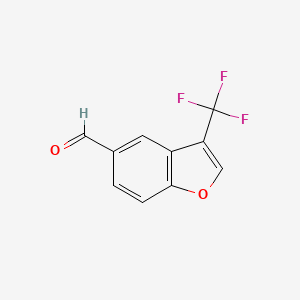

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


